3-Bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide is a chemical compound with the molecular formula C16H16BrFN2O3 It is a derivative of benzohydrazide, featuring a bromine atom, an ethoxy group, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide typically involves multiple steps. One common method includes the following steps:
Ethoxylation: The addition of an ethoxy group to the benzene ring.
Fluorobenzylation: The attachment of a fluorobenzyl group via an ether linkage.
Hydrazide Formation: The conversion of the aldehyde or ester group to a hydrazide.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow processes, and advanced purification techniques to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of functional groups such as nitro or carbonyl groups.
Substitution: Replacement of bromine or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-Bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical processes, and inducing cellular responses. The exact mechanism depends on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
- 3-Bromo-5-ethoxy-4-methoxybenzonitrile
- 3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide
Uniqueness
3-Bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C16H16BrFN2O3 |
---|---|
Molecular Weight |
383.21 g/mol |
IUPAC Name |
3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C16H16BrFN2O3/c1-2-22-14-8-11(16(21)20-19)7-13(17)15(14)23-9-10-3-5-12(18)6-4-10/h3-8H,2,9,19H2,1H3,(H,20,21) |
InChI Key |
SFEVIORLPFIOJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NN)Br)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.